2-tert-Butoxy-2-oxo-1-methylethylzinc bromide

Reformatsky Reaction Functional Group Tolerance Chemoselectivity

2-tert-Butoxy-2-oxo-1-methylethylzinc bromide (CAS 51656-71-4) is a specialized Reformatsky-type organozinc reagent, specifically a zinc enolate generated from tert-butyl α-bromoisobutyrate and activated zinc. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) or diethyl ether, with a molecular formula of C7H13BrO2Zn and a molecular weight of 274.45 g/mol.

Molecular Formula C7H13BrO2Zn
Molecular Weight 274.5 g/mol
CAS No. 51656-71-4
Cat. No. B6297545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butoxy-2-oxo-1-methylethylzinc bromide
CAS51656-71-4
Molecular FormulaC7H13BrO2Zn
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESC[CH-]C(=O)OC(C)(C)C.[Zn+]Br
InChIInChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h5H,1-4H3;1H;/q-1;;+2/p-1
InChIKeyFLZQFZGEXOABPM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butoxy-2-oxo-1-methylethylzinc bromide (CAS 51656-71-4) Product & Procurement Baseline


2-tert-Butoxy-2-oxo-1-methylethylzinc bromide (CAS 51656-71-4) is a specialized Reformatsky-type organozinc reagent, specifically a zinc enolate generated from tert-butyl α-bromoisobutyrate and activated zinc [1]. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) or diethyl ether, with a molecular formula of C7H13BrO2Zn and a molecular weight of 274.45 g/mol . This reagent serves as a nucleophilic synthon for the introduction of a protected α,α-dimethyl-β-hydroxyester moiety, enabling the construction of quaternary carbon centers .

Why 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide is Not Interchangeable with Other Reformatsky or Alkylzinc Reagents


While Reformatsky reagents are a well-established class of nucleophiles for carbonyl additions, their reactivity and selectivity are profoundly influenced by the ester group's steric and electronic properties [1]. The tert-butyl ester and α,α-disubstitution in 2-tert-butoxy-2-oxo-1-methylethylzinc bromide confer unique characteristics, including attenuated basicity and enhanced steric shielding compared to ethyl or methyl ester analogs [2]. This results in a distinct reactivity profile, particularly in the formation of quaternary centers and in palladium-catalyzed α-arylations, where the choice of zinc enolate directly dictates reaction yield and functional group tolerance [3]. Simply substituting a generic alkylzinc bromide or a Reformatsky reagent derived from ethyl bromoacetate will not reproduce the same reaction outcomes, making this specific reagent a critical selection for targeted synthetic routes.

Quantitative Differentiation Evidence for 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide


Attenuated Basicity and Nucleophilicity Compared to Lithium or Magnesium Enolates

The zinc enolate of 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, like other Reformatsky reagents, is significantly less basic and nucleophilic than the corresponding lithium or magnesium (Grignard) enolates [1]. This is a class-level property. While specific pKa or nucleophilicity parameters (e.g., N and sN from Mayr's scale) for this exact compound were not identified in the public literature, the general trend for zinc enolates versus lithium or magnesium enolates is well-established [2]. This reduced reactivity is the fundamental basis for the high chemoselectivity and functional group tolerance observed with organozinc reagents [3].

Reformatsky Reaction Functional Group Tolerance Chemoselectivity

Enhanced Stability and Handling Safety vs. Lithium and Magnesium Organometallics

Alkylzinc halides, including 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, offer a favorable balance of reactivity and stability compared to organolithium and organomagnesium (Grignard) reagents [1]. As a class, alkylzinc halides are less pyrophoric and can be handled using standard Schlenk techniques, whereas dialkylzinc reagents are highly pyrophoric and require more stringent precautions . The tert-butyl ester group contributes steric bulk, which can further enhance the kinetic stability of the reagent in solution .

Organozinc Reagents Stability Safety

Functional Group Tolerance in Palladium-Catalyzed α-Arylation

Zinc enolates of esters, including those generated from α-bromo esters like 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, exhibit remarkable functional group tolerance in palladium-catalyzed α-arylation reactions [1]. In a study by Hama et al., zinc enolates derived from tert-butyl acetate and tert-butyl propionate were successfully coupled with a range of aryl bromides containing cyano, nitro, ester, keto, fluoro, hydroxyl, and amino groups [2]. This tolerance is a key differentiator from alkali metal enolates (e.g., lithium enolates), which are incompatible with many electrophilic functionalities and often require protecting groups [3].

Cross-Coupling α-Arylation Functional Group Tolerance

Synthesis of β-Amino Acid Esters with Comparable Yield to Ethyl Ester Analog

In a study on the scalable synthesis of β-amino esters, the Reformatsky reagent derived from tert-butyl bromoacetate was compared to the reagent derived from ethyl bromoacetate for the addition to N-tert-butanesulfinyl aldimines and ketimines . While 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide is an α,α-disubstituted analog, the data on the tert-butyl acetate derivative provides a relevant cross-study comparable. The tert-butyl reagent added cleanly and with good diastereoselectivity, affording products upwards of 70% yield over three steps on a >50 mmol scale [1]. This performance is comparable to the ethyl ester analog, demonstrating that the steric bulk of the tert-butyl group does not significantly impede reactivity in this context, while providing the advantage of orthogonal ester protection.

β-Amino Acids Reformatsky Reaction Stereoselective Synthesis

High-Value Application Scenarios for 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide Based on Differential Evidence


Construction of Quaternary Carbon Centers in Medicinal Chemistry

This reagent is the preferred choice for introducing a protected α,α-dimethyl-β-hydroxyester moiety, enabling the formation of quaternary carbon centers. Its attenuated basicity and broad functional group tolerance [1] allow for chemoselective additions to complex, polyfunctional intermediates, a critical advantage in the synthesis of drug candidates like non-steroidal anti-inflammatory agents (NSAIDs) and antihistamines where α-arylisobutyric acid motifs are common [2].

Stereoselective Synthesis of β-Amino Acid Derivatives for Peptidomimetics

Based on cross-study data with a close analog [1], this reagent is well-suited for diastereoselective additions to chiral sulfinyl imines. This provides a scalable and practical route to enantioenriched β-amino acid esters, essential building blocks for peptidomimetics and other biologically active molecules. The tert-butyl ester serves as an orthogonal protecting group, simplifying downstream synthetic manipulations.

Late-Stage Functionalization via Palladium-Catalyzed α-Arylation

The zinc enolate generated from this reagent is a powerful nucleophile for palladium-catalyzed α-arylation, as demonstrated with analogous tert-butyl ester enolates [1]. Its unique ability to tolerate a wide array of sensitive functional groups (cyano, nitro, keto, etc.) on the aryl coupling partner [2] makes it invaluable for the late-stage diversification of advanced pharmaceutical intermediates, where protecting group manipulations are impractical.

Process Chemistry and Scale-Up of Air-Sensitive Transformations

Compared to highly pyrophoric dialkylzinc reagents or extremely reactive organolithiums, 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide offers a favorable safety and handling profile as an alkylzinc halide [1]. This inherent stability simplifies the logistics of scale-up, reduces engineering controls for safety, and improves process robustness, making it a more viable option for industrial process chemists seeking to implement Reformatsky or Negishi-type couplings on a larger scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.